Methyl 3-isopropylisoxazole-5-carboxylate

Descripción

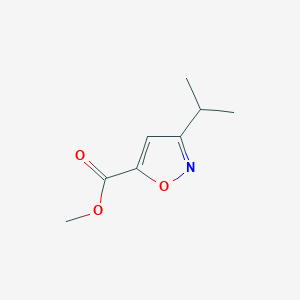

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

methyl 3-propan-2-yl-1,2-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-5(2)6-4-7(12-9-6)8(10)11-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQZIIYKXQXEPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Generation of Isopropyl Nitrile Oxide

Isopropyl nitrile oxide is a reactive intermediate and is generally prepared in situ from stable precursors. A common and efficient method involves the dehydration of an aldoxime, specifically isobutyraldehyde (B47883) oxime. nih.gov

Step 1: Formation of Isobutyraldehyde Oxime: Isobutyraldehyde is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a mild base, such as sodium acetate, to yield isobutyraldehyde oxime. nih.govsphinxsai.com

Step 2: Oxidation to Nitrile Oxide: The isobutyraldehyde oxime is then oxidized to generate the isopropyl nitrile oxide intermediate. Various oxidizing agents can be employed for this step, including sodium hypochlorite (B82951) (bleach) or N-chlorosuccinimide (NCS). nih.govsphinxsai.com The use of a dehydrating agent like phosphorus oxychloride with a primary nitroalkane, such as 1-nitropropane, can also serve as a route to the corresponding nitrile oxide. orgsyn.org

3+2 Cycloaddition Reaction

Once the isopropyl nitrile oxide is generated in the reaction mixture, it readily reacts with a dipolarophile. To obtain Methyl 3-isopropylisoxazole-5-carboxylate, the dipolarophile must be an alkyne containing a methyl ester group. Methyl propiolate is the ideal reaction partner for this purpose.

The nitrile oxide (the 1,3-dipole) reacts with the carbon-carbon triple bond of the methyl propiolate (the dipolarophile) to form the five-membered isoxazole (B147169) ring. wikipedia.org This cycloaddition is a concerted pericyclic reaction, often referred to as the Huisgen cycloaddition. wikipedia.org The regioselectivity of this reaction, which dictates the placement of the substituents on the final ring, is governed by both steric and electronic factors, but generally leads to the desired 3,5-disubstituted isoxazole. wikipedia.orgmdpi.com

The reaction provides a direct route to the target molecule, embedding the isopropyl group at C-3 and the methyl carboxylate group at C-5 of the isoxazole ring.

The following table summarizes the key synthetic approach for introducing the isopropyl substituent.

Table 1: Synthetic Strategy for 3-Isopropylisoxazole Formation

| Step | Reaction Type | Key Reactants | Key Intermediate | Product of Step |

| 1 | Oximation | Isobutyraldehyde (B47883), Hydroxylamine (B1172632) hydrochloride | - | Isobutyraldehyde oxime |

| 2 | Oxidation / Dehydration | Isobutyraldehyde oxime, Oxidizing agent (e.g., NCS) | Isopropyl nitrile oxide | In situ intermediate |

| 3 | 1,3-Dipolar Cycloaddition | Isopropyl nitrile oxide, Methyl propiolate | - | This compound |

This method of employing a pre-functionalized precursor for in-situ nitrile oxide generation followed by cycloaddition is a robust and widely applicable strategy for synthesizing a variety of 3-alkyl-isoxazole-5-carboxylates and related analogues.

Chemical Reactivity and Transformations of Methyl 3 Isopropylisoxazole 5 Carboxylate

Functionalization of the Isoxazole (B147169) Heterocycle

The isoxazole ring can undergo several transformations, allowing for the introduction of new functional groups. These reactions are fundamental for modifying the core structure and synthesizing more complex derivatives.

Direct C–H functionalization and cross-coupling reactions are powerful modern techniques for forming carbon-carbon and carbon-heteroatom bonds, avoiding the need to pre-functionalize the heterocycle with a leaving group. For isoxazoles, the most acidic proton is typically at the C4 position, making it a primary target for deprotonation followed by reaction with an electrophile.

However, a more common strategy involves transition-metal-catalyzed cross-coupling reactions. A particularly relevant approach for carboxylated heterocycles is decarboxylative cross-coupling. rsc.org In this type of reaction, the carboxylic acid group (or its corresponding ester, following hydrolysis) is removed and replaced with a new substituent. This method circumvents the often challenging preparation of organometallic isoxazole reagents. nih.gov The general mechanism for a dual-catalyst (e.g., copper and palladium) system involves an initial decarboxylative cupration of the carboxylate, followed by transmetallation to palladium, and subsequent reductive elimination to form the coupled product. nih.govlookchem.com While specific studies on Methyl 3-isopropylisoxazole-5-carboxylate are not prevalent, this methodology has been successfully applied to other azaaryl carboxylates. nih.gov

Table 1: Examples of Decarboxylative Cross-Coupling Reactions with Azaaryl Carboxylates

| Azaaryl Carboxylate | Coupling Partner | Catalyst System | Product | Reference |

|---|---|---|---|---|

| Picolinic Acid | Aryl Halides | Pd/Cu | 2-Aryl Pyridine | nih.gov |

| Benzoic Acids | Olefins | Pd(II) triflate | Olefinated Arenes | nih.gov |

| Various Carboxylates | Aryl Mesylates | Pd/Cu | Arylated Products | lookchem.com |

This table presents examples of decarboxylative cross-coupling reactions on related heterocyclic systems to illustrate the potential applicability to isoxazole carboxylates.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. masterorganicchemistry.com The reaction proceeds through a two-step mechanism: initial attack by an electrophile to form a carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comyoutube.com

However, the isoxazole ring is considered an electron-deficient heterocycle due to the electronegativity of the nitrogen and oxygen atoms. This inherent electron deficiency deactivates the ring towards electrophilic attack compared to benzene. libretexts.orglibretexts.org Consequently, forcing conditions are often required for EAS reactions like nitration or sulfonation.

For this compound, the directing effects of the existing substituents must be considered. The C3-isopropyl group is an activating, ortho-, para-director, while the C5-ester group is a deactivating, meta-director. In the context of the isoxazole ring, these effects would influence substitution at the only available position, C4. The combined electronic effects would likely make electrophilic substitution at the C4 position challenging. For instance, nitration typically requires a mixture of nitric acid and sulfuric acid to generate the potent nitronium ion (NO₂⁺) electrophile. masterorganicchemistry.comlibretexts.org

Nucleophilic aromatic substitution (SNAr) is a key reaction for electron-deficient aromatic systems, including certain isoxazole derivatives. nih.gov This reaction is generally facilitated by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group, and a good leaving group (e.g., a halide). libretexts.org The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

While this compound itself is not primed for SNAr as it lacks a suitable leaving group and a strong activating EWG, its derivatives can be. For example, if the C4 position were substituted with a halogen and a nitro group were present on the ring, the molecule would become a viable substrate for SNAr. Studies on nitropyridine carboxylates, which are also electron-deficient heterocycles, show that a nitro group significantly activates the ring towards nucleophilic attack, allowing for the displacement of leaving groups by various nucleophiles. colab.ws

Table 2: Regioselectivity in Nucleophilic Aromatic Substitution

| Substrate | Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|

| 4-Bromonitrobenzene | Methoxide ion | - | 4-Nitromethoxybenzene | libretexts.org |

| 2,4-Dinitrofluorobenzene | Amines | - | N-substituted 2,4-dinitroanilines | libretexts.org |

| Nitropyridine Derivatives | Various | - | Substituted Pyridines | colab.ws |

This table provides examples of SNAr reactions on activated aromatic and heteroaromatic systems, demonstrating the principles that would apply to suitably functionalized isoxazole derivatives.

Reactions Involving the Ester Functionality

The methyl ester group at the C5 position is a versatile handle for further chemical modifications, primarily through nucleophilic acyl substitution reactions.

Transesterification, or alcoholysis, is the process of exchanging the alkoxy group of an ester with that of another alcohol. researchgate.net This equilibrium-driven reaction is typically catalyzed by either an acid or a base. For this compound, reaction with a different alcohol (R'-OH) in the presence of a catalyst would lead to the formation of a new ester, Alkyl 3-isopropylisoxazole-5-carboxylate, and methanol (B129727).

The reaction can be driven to completion by using a large excess of the reactant alcohol or by removing the methanol byproduct as it forms. researchgate.net This process is widely used in synthesis. For example, the synthesis of Isopropyl 3-phenylisoxazole-5-carboxylate was achieved by reacting the corresponding carboxylic acid with thionyl chloride to form the acyl chloride, which was then treated with 2-propanol. nih.gov While this is not a direct transesterification of a methyl ester, it illustrates the formation of different alkyl esters of isoxazole carboxylic acids.

The conversion of the ester group into an amide is a common and important transformation. This can be achieved by reacting this compound directly with an amine (ammonolysis), although this reaction can be slow and often requires high temperatures or catalysis.

A more efficient and common laboratory method involves a two-step process:

Hydrolysis: The methyl ester is first hydrolyzed to the corresponding 3-isopropylisoxazole-5-carboxylic acid, typically under basic (e.g., NaOH, KOH) or acidic (e.g., H₂SO₄) conditions. google.com

Amide Coupling: The resulting carboxylic acid is then coupled with a desired amine using a coupling agent. researchgate.net Common coupling reagents activate the carboxylic acid to facilitate the reaction with the amine. A study on the amidation of carboxylate salts demonstrated an efficient method using HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) as the coupling agent in the presence of a base. organic-chemistry.org This approach is versatile and has been applied to a wide range of substrates. researchgate.netorganic-chemistry.org For example, 5-amino-3-methyl-isoxazole-4-carboxylic acid has been successfully coupled to peptides, showcasing the utility of isoxazole-based amino acids in synthesis. nih.gov

Table 3: Common Coupling Reagents for Amidation

| Reagent Name | Abbreviation | Activating Mechanism |

|---|---|---|

| Dicyclohexylcarbodiimide | DCC | Forms an O-acylisourea intermediate |

| (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | PyBOP | Forms an active ester |

| 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | HBTU | Forms an active ester |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Forms an active ester |

Ring Opening and Rearrangement Pathways of Isoxazole Derivatives

The isoxazole ring, while aromatic, contains a relatively weak N-O bond that makes it susceptible to cleavage under various conditions, leading to a range of synthetically useful transformations. researchgate.net

The isoxazole ring can be opened both thermally and with the aid of catalysts, particularly transition metals. Reductive cleavage of the N-O bond is a common pathway. For instance, in the presence of metal carbonyls like hexacarbonylmolybdenum [Mo(CO)₆] and water, isoxazoles undergo thermally induced reductive cleavage to yield β-amino enones. rsc.orgrsc.org The proposed mechanism involves the formation of an N-complexed isoxazole-metal carbonyl intermediate. This is followed by cleavage of the N-O bond to form a complexed (β-oxo vinyl)nitrene intermediate, which is then reduced by the metal in the presence of water to give the final product. rsc.org Similar transformations can be achieved using iron carbonyls with heating or photoirradiation. rsc.org

Catalytic hydrogenation is another well-established method for isoxazole ring opening. Catalysts such as Palladium on carbon (Pd/C) or Raney Nickel are effective for this reductive cleavage, which also results in the formation of β-enaminones. researchgate.net These ring-opening reactions are valuable as they unmask difunctionalized compounds that can serve as precursors for various other heterocycles. researchgate.netresearchgate.net

| Catalyst/Reagent | Conditions | Intermediate/Key Step | Product Type | Reference |

|---|---|---|---|---|

| [Mo(CO)₆] / H₂O | Thermal (reflux) | (β-oxo vinyl)nitrene complex | β-Amino enone | rsc.org |

| [Fe(CO)₅] / H₂O | Photoirradiation | (β-oxo vinyl)nitrene complex | β-Amino enone | rsc.org |

| Copper/Diamine | - | Reductive ring-cleavage | Enaminones | researchgate.net |

| Pd/C or Raney Ni | Hydrogenation | Reductive N-O bond cleavage | β-Enaminones | researchgate.net |

Isoxazoles can undergo rearrangement to isomeric heterocycles, often proceeding through a 2H-azirine intermediate. This transformation can be initiated photochemically, thermally, or catalytically. osi.lvresearchgate.net Photolysis of isoxazoles, first reported in 1966, involves the cleavage of the weak N-O bond upon UV irradiation to form a transient vinylnitrene diradical, which rapidly collapses to the corresponding 2H-azirine. aip.orgwikipedia.org

This highly strained azirine intermediate is not typically isolated but undergoes further reactions. It can cleave its C-C single bond to form a nitrile ylide, a 1,3-dipole. rsc.orgresearchgate.net This ylide can then undergo a 6π electrocyclic ring closure to form a more stable oxazole (B20620) ring. rsc.org This isoxazole-to-oxazole rearrangement pathway is a general feature in the photochemistry of many isoxazole derivatives. aip.org

Catalysts, particularly those based on iron(II), can facilitate the isomerization of isoxazoles to 2H-azirines under milder thermal conditions than uncatalyzed reactions. nih.gov Depending on the subsequent reaction conditions, the azirine intermediate can be trapped or be directed to isomerize into either the corresponding isoxazole (a domino isoxazole-isoxazole isomerization) or an oxazole. For example, catalytic conditions can favor the reformation of an isoxazole, while non-catalytic thermolysis at higher temperatures can promote rearrangement to the oxazole. nih.gov

| Initiation Method | Key Intermediate(s) | Final Product | Reference |

|---|---|---|---|

| Photochemical (UV irradiation) | Vinylnitrene, 2H-Azirine, Nitrile Ylide | Oxazole | aip.orgresearchgate.net |

| Fe(II) Catalysis (e.g., MeCN, 50°C) | 2H-Azirine | Transient 2H-Azirine | nih.gov |

| Catalytic Conditions (e.g., Dioxane, 105°C) | 2H-Azirine | Isomerized Isoxazole | nih.gov |

| Non-catalytic Thermolysis (e.g., o-dichlorobenzene, 170°C) | 2H-Azirine, Nitrile Ylide | Oxazole | nih.gov |

Chemical Modifications of the Isopropyl Group

The isopropyl group at the C-3 position of the isoxazole ring also presents opportunities for chemical modification, allowing for the introduction of further functionality.

The tertiary carbon-hydrogen (C-H) bond of the isopropyl group is a potential site for oxidation. While direct oxidation of such C(sp³)–H bonds can be challenging, various methods exist for the oxidation of alkyl side chains on aromatic and heterocyclic rings. Treatment of the compound with a gas containing elemental oxygen in the presence of a suitable catalyst can lead to the oxidation of tertiary aliphatic carbon atoms to produce tertiary alcohols. google.com For the isopropyl group, this would result in the formation of a 2-hydroxyprop-2-yl moiety attached to the isoxazole ring. Further oxidation could potentially yield the corresponding ketone, an acetyl group. For example, a cationic aquoruthenium(II) complex has been shown to mediate the oxidative cleavage of a C(sp³)–C(sp³) bond in an isopropyl group to give an acetyl functional group upon treatment with oxygen. rsc.org

The isopropyl group can undergo halogenation, typically via a free-radical mechanism. wikipedia.org This type of reaction is common for alkanes and alkyl-substituted aromatic compounds and is often initiated by UV light or a radical initiator. wikipedia.orgyoutube.com The tertiary hydrogen on the isopropyl group is particularly susceptible to abstraction by a halogen radical due to the relative stability of the resulting tertiary radical. Reagents such as N-bromosuccinimide (NBS), often used with a radical initiator like AIBN or peroxide, are highly selective for halogenating at allylic and benzylic positions, and can also be effective for halogenating at tertiary carbons. pearson.com

This reaction would replace the hydrogen at the tertiary carbon of the isopropyl group with a halogen, such as bromine, to yield methyl 3-(2-bromo-2-propyl)isoxazole-5-carboxylate. The resulting tertiary alkyl halide is a valuable synthetic intermediate. It can undergo nucleophilic substitution reactions or elimination reactions, providing a pathway to introduce a wide variety of other functional groups or to form an isopropenyl-substituted isoxazole.

Spectroscopic and Structural Elucidation of Methyl 3 Isopropylisoxazole 5 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

In the ¹H NMR spectrum of Methyl 3-isopropylisoxazole-5-carboxylate, distinct signals would be expected for the protons of the isopropyl group, the methyl ester group, and the isoxazole (B147169) ring.

Isopropyl Group: This group would likely present as two signals: a doublet for the six equivalent methyl protons and a septet for the single methine proton, arising from spin-spin coupling. The chemical shift for the methine proton would be further downfield due to the proximity of the isoxazole ring.

Methyl Ester Group: A sharp singlet corresponding to the three protons of the methyl group would be anticipated. Its chemical shift would be influenced by the electron-withdrawing nature of the adjacent carbonyl group.

Isoxazole Ring: A singlet for the single proton on the isoxazole ring would be expected. The precise chemical shift would be characteristic of the heterocyclic ring's electronic environment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Isopropyl -CH₃ | ~1.3 | Doublet |

| Isopropyl -CH | ~3.2 | Septet |

| Ester -OCH₃ | ~3.9 | Singlet |

Note: These are estimated values based on analogous structures and may vary in an actual experimental spectrum.

The ¹³C NMR spectrum would provide evidence for each unique carbon atom in the molecule.

Isopropyl Group: Two distinct signals would be expected, one for the two equivalent methyl carbons and another for the methine carbon.

Methyl Ester Group: A signal for the methyl carbon and a downfield signal for the carbonyl carbon would be present.

Isoxazole Ring: Three signals corresponding to the three carbon atoms of the isoxazole ring would be observed at characteristic chemical shifts for this heterocyclic system.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Isopropyl -CH₃ | ~20 |

| Isopropyl -CH | ~28 |

| Ester -OCH₃ | ~52 |

| Isoxazole C-4 | ~105 |

| Isoxazole C-5 | ~158 |

| Ester C=O | ~160 |

Note: These are estimated values and are subject to variation.

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule. However, without experimental data, a discussion of these techniques remains purely theoretical.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

The IR spectrum of this compound would be expected to show key absorption bands corresponding to the C=O of the ester, the C=N and C=C bonds of the isoxazole ring, and the C-H bonds of the alkyl groups.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| C-H (Alkyl) | 2850-3000 |

| C=O (Ester) | 1720-1740 |

| C=N (Isoxazole) | 1600-1650 |

| C=C (Isoxazole) | 1450-1550 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with fragmentation patterns characteristic of the loss of the methyl ester and isopropyl groups.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule by measuring its mass with extremely high accuracy. This technique distinguishes between compounds that have the same nominal mass but different chemical formulas.

For this compound, with the molecular formula C₈H₁₁NO₃, the theoretical exact mass can be calculated by summing the exact masses of its constituent isotopes. The calculated monoisotopic mass provides a highly specific identifier for the compound. HRMS analysis is expected to yield an ion corresponding to this exact mass, typically as a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. The experimentally measured mass is then compared to the theoretical value; a difference of less than 5 parts per million (ppm) is considered confirmation of the elemental formula.

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₁NO₃ |

| Theoretical Monoisotopic Mass | 169.0739 g/mol |

| Expected Ion (ESI+) | [M+H]⁺ = 170.0811 |

| Expected Ion (ESI+) | [M+Na]⁺ = 192.0630 |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Validation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules without causing significant fragmentation. gre.ac.uknih.gov It validates the molecular weight of a compound by converting molecules in solution into gas-phase ions. gre.ac.ukresearchgate.net

In a typical ESI-MS analysis of this compound, the sample is dissolved in a suitable solvent and infused into the mass spectrometer. mdpi.com The ESI process generates multiply-charged or, more commonly for a small molecule like this, singly-charged ions. The resulting mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of 170.18, confirming the compound's molecular weight of 169.18 g/mol . chembk.com The accuracy of this measurement, while lower than HRMS, provides crucial validation of the expected molecular weight. nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₁NO₃ |

| Molecular Weight (Nominal) | 169.18 g/mol chembk.com |

| Expected Primary Ion [M+H]⁺ (m/z) | 170.18 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.comphytojournal.com It is frequently used to assess the purity of volatile and semi-volatile compounds and to analyze their derivatives. mdpi.comnih.gov

For this compound, a GC-MS method would involve injecting a sample into the GC, where it is vaporized and separated from any impurities or side-products based on boiling point and column affinity. As the compound elutes from the GC column, it enters the mass spectrometer, which provides a mass spectrum. A pure sample would exhibit a single major peak in the chromatogram. jmchemsci.com The mass spectrum associated with this peak serves as a chemical fingerprint, showing the molecular ion and a characteristic fragmentation pattern that can be used to confirm the structure. This technique is highly sensitive for detecting trace impurities and is also invaluable for analyzing reaction mixtures to identify byproducts or unreacted starting materials. phytojournal.commdpi.com

X-ray Crystallography for Solid-State Structural Analysis

X-ray diffraction analysis of a single crystal provides the exact coordinates of each non-hydrogen atom in the molecule. This information allows for the precise calculation of all bond lengths and angles. For an analogous compound, Isopropyl 3-phenylisoxazole-5-carboxylate, the bond lengths within the isoxazole ring were determined to be [C7—N1 = 1.306 (2) Å, N1—O1 = 1.402 (18) Å, O1—C9 = 1.345 (2) Å, C9—C8 = 1.327 (2) Å and C8—C7 = 1.409 (2) Å]. nih.gov

Crucially, this technique also determines the torsion (dihedral) angles, which define the molecule's conformation. In related structures, the dihedral angle between the isoxazole ring and an adjacent substituent (like a phenyl group) is a key conformational feature. nih.govnih.gov For this compound, this analysis would reveal the orientation of the isopropyl and methyl carboxylate groups relative to the central isoxazole ring, confirming its stereochemistry.

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules arrange themselves within a crystal lattice, a phenomenon known as crystal packing. rsc.orgresearchgate.net This packing is governed by intermolecular forces. In similar isoxazole structures, molecules are often linked by weak C—H···O hydrogen bonds, forming dimers or layered structures. nih.govnih.gov For example, in the crystal structure of ethyl 5-phenylisoxazole-3-carboxylate, molecules are linked into inversion dimers by pairs of C—H···O hydrogen bonds. nih.gov Analysis of the crystal packing for this compound would identify the specific intermolecular interactions, such as hydrogen bonds or van der Waals forces, that stabilize the solid-state structure. rsc.orgresearchgate.net

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within a pure compound. This experimental data is used to validate the empirical formula, which is then compared with the molecular formula derived from mass spectrometry.

For this compound (C₈H₁₁NO₃), the theoretical elemental composition can be calculated from its molecular weight (169.18 g/mol ). An experimental analysis of a purified sample is expected to yield percentage values that are in close agreement (typically within ±0.4%) with these theoretical values, thereby confirming the empirical and molecular formula.

| Element | Symbol | Atomic Mass | Count | Total Mass | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 96.088 | 56.81% |

| Hydrogen | H | 1.008 | 11 | 11.088 | 6.56% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 8.28% |

| Oxygen | O | 15.999 | 3 | 47.997 | 28.37% |

Future Research Directions and Methodological Advancements

Development of More Sustainable and Efficient Synthetic Routes

Traditional synthetic methods for isoxazoles are progressively being replaced by more environmentally benign and economically viable strategies. Future research concerning Methyl 3-isopropylisoxazole-5-carboxylate will likely focus on optimizing its synthesis through green chemistry principles.

Key areas of development include:

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times, improve yields, and often eliminate the need for harsh solvents. rsc.org Research into microwave-assisted protocols for the cycloaddition reactions that form the isoxazole (B147169) ring of this compound could offer a significant improvement in efficiency over conventional heating methods. rsc.org

One-Pot Procedures: Multi-component, one-pot reactions are highly sought after as they reduce the number of intermediate purification steps, saving time, resources, and minimizing waste. organic-chemistry.orgnih.gov The development of a one-pot synthesis for this compound, potentially combining the formation of a nitrile oxide intermediate and its subsequent cycloaddition, represents a major goal for sustainable production. organic-chemistry.org

| Synthesis Strategy | Key Advantage | Potential Application for Target Compound |

| Microwave-Assisted Synthesis | Reduced reaction time, higher yields | Rapid formation of the isoxazole ring |

| One-Pot Procedures | Increased efficiency, reduced waste | Streamlined synthesis from simple precursors |

| Green Solvents | Improved environmental profile | Use of water or bio-solvents in cycloaddition steps |

Exploration of Novel Catalytic Systems for Isoxazole Functionalization

While the synthesis of the isoxazole core is well-established, the selective functionalization of the ring is crucial for creating diverse analogues. Modern catalysis offers powerful tools for this purpose, particularly through C–H bond activation.

Future research will likely investigate:

Palladium-Catalyzed C–H Activation: Palladium catalysts have been successfully used for the direct arylation of isoxazoles, typically at the C-5 position. nih.govresearchgate.net Applying this methodology to this compound would involve activating the C-4 position, a more challenging but highly valuable transformation for introducing new substituents. researchgate.netresearchgate.net

Copper-Catalyzed Reactions: Copper catalysts are widely used for [3+2] cycloaddition reactions to form isoxazoles and can also mediate functionalization. rsc.orgthieme-connect.com Research into novel copper-based catalytic systems could provide new, regioselective ways to modify the isoxazole ring or introduce different functional groups. rsc.org

Rhodium and Other Transition Metals: Rhodium(III) catalysts have emerged as powerful tools for C-H functionalization, often directed by a functional group on the substrate. researchgate.netacs.org Exploring rhodium-catalyzed C-H activation could enable the introduction of alkyl, alkenyl, or other groups at the C-4 position, providing access to novel derivatives. acs.org

Hypervalent Iodine Catalysis: As environmentally benign reagents, hypervalent iodine compounds are gaining traction as catalysts for oxidative cycloaddition reactions to form isoxazoles and other heterocycles. mdpi.com Their use could offer a metal-free alternative for certain synthetic steps. mdpi.com

| Catalytic System | Type of Transformation | Potential Target Site on Isoxazole Ring |

| Palladium (Pd) | C-H Arylation/Alkenylation | C-4 Position |

| Copper (Cu) | Cycloaddition, Functionalization | Ring Formation, C-4/C-5 Position |

| Rhodium (Rh) | Directed C-H Functionalization | C-4 Position |

| Hypervalent Iodine | Oxidative Cycloaddition | Ring Formation |

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For isoxazole chemistry, methods like Density Functional Theory (DFT) are pivotal for understanding and predicting chemical behavior.

Future applications in the study of this compound will include:

Predicting Regioselectivity: DFT calculations can model the transition states of cycloaddition reactions, allowing researchers to predict the regiochemical outcome of different synthetic routes. nih.govresearchgate.net This is crucial for designing syntheses that yield the desired 3,5-disubstituted pattern of the target molecule.

Understanding Reactivity: Computational models can elucidate the electronic structure of the isoxazole ring, predicting sites most susceptible to nucleophilic or electrophilic attack. researchgate.netacs.org This information can guide the design of experiments for functionalizing the molecule.

Simulating Molecular Interactions: For potential pharmaceutical applications, molecular docking and molecular dynamics simulations can predict how derivatives of this compound might bind to biological targets like enzymes or receptors. nih.govnih.gov These in silico studies help prioritize which derivatives to synthesize and test, saving significant time and resources. nih.govukaazpublications.com

Utilization of this compound as a Building Block in Complex Chemical Architectures

The isoxazole ring is not just a pharmacologically active core but also a versatile synthetic intermediate. nih.govresearchgate.net The weak N-O bond can be cleaved under specific conditions, revealing a masked 1,3-dicarbonyl or related difunctional compound, which can then be used in further synthetic transformations. researchgate.net

Future research will explore the use of this compound as a stable scaffold for building more elaborate molecules. Its two distinct functional groups—the isopropyl group at C-3 and the methyl carboxylate at C-5—provide orthogonal handles for modification. For instance, the ester can be hydrolyzed to a carboxylic acid and used in amide coupling reactions, while the isopropyl group or the C-4 position of the ring could be functionalized separately. This strategic approach allows for the construction of complex, multi-functional molecules for applications in medicinal chemistry, agrochemicals, and materials science. nih.govontosight.ai

Integration of Machine Learning in Isoxazole Chemistry Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. engineering.org.cn By analyzing vast datasets of chemical reactions, ML models can predict reaction outcomes, suggest optimal conditions, and even design novel catalysts. beilstein-journals.orgdigitellinc.com

For isoxazole chemistry, future directions include:

Reaction Outcome Prediction: ML algorithms can be trained on databases of isoxazole synthesis reactions to predict the yield of a new reaction or to identify which starting materials are most likely to succeed. princeton.edu This can significantly reduce the amount of trial-and-error experimentation required. acs.org

Optimization of Reaction Conditions: Bayesian optimization and other ML strategies can efficiently explore the complex parameter space of a chemical reaction (e.g., temperature, solvent, catalyst, base) to find the conditions that maximize yield and selectivity. beilstein-journals.orgnih.gov This approach could be used to fine-tune the synthesis of this compound.

De Novo Design: In the long term, generative AI models may be able to design novel isoxazole derivatives with desired properties in silico, along with a plausible synthetic route. digitellinc.comdigitellinc.com This would represent a paradigm shift in the discovery of new molecules.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-isopropylisoxazole-5-carboxylate, and what experimental conditions are critical for yield optimization?

- Methodology : The compound is typically synthesized via cyclization reactions. For example, analogous isoxazole derivatives are prepared through alcoholysis of acyl chlorides in dichloromethane (e.g., 3-phenylisoxazole-5-carbonyl chloride) . Key steps include:

Precursor preparation : Reacting hydroxylamine derivatives with ketones or aldehydes to form oxime intermediates.

Cyclization : Using chlorinating agents (e.g., PCl₅) or acid catalysts to promote ring closure.

Esterification : Introducing the methyl ester group via methanol under reflux.

- Critical factors : Temperature control (<5°C during chlorination to avoid side reactions), solvent polarity (dichloromethane for solubility), and stoichiometric ratios (excess acyl chloride for complete esterification) .

Q. How can X-ray crystallography be applied to confirm the molecular structure and stereochemistry of this compound?

- Methodology :

Crystallization : Grow single crystals via slow evaporation in a solvent mixture (e.g., ethanol/water).

Data collection : Use a diffractometer (Mo/Kα radiation, λ = 0.71073 Å) to collect intensity data.

Structure refinement : Employ SHELX programs (SHELXL for refinement, SHELXS for structure solution) to model atomic positions and validate bond lengths/angles against the Cambridge Structural Database (CSD) .

- Visualization : ORTEP-3 software generates thermal ellipsoid plots to assess disorder or crystallographic artifacts .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H313/H333 hazards) .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers at 0–6°C to prevent degradation .

Advanced Research Questions

Q. How can synthetic pathways be optimized to address low yields or impurities in this compound production?

- Methodology :

DoE (Design of Experiments) : Vary reaction parameters (temperature, catalyst loading) using Taguchi or response surface methods.

Analytical monitoring : Track intermediates via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS to identify byproducts .

Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate high-purity product (>95%) .

Q. What computational methods are suitable for predicting the reactivity and electronic properties of this compound?

- Methodology :

- DFT calculations : Use Gaussian or ORCA software to compute HOMO/LUMO energies, Fukui indices, and electrostatic potential maps for nucleophilic/electrophilic site prediction.

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to hypothesize mechanisms of antibacterial/anticancer activity .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) for this compound?

- Methodology :

Cross-validation : Compare experimental NMR (¹H, ¹³C) with predicted spectra from ACD/Labs or ChemDraw.

Isotopic labeling : Synthesize deuterated analogs to confirm signal assignments in overlapping regions.

Crystallographic correlation : Align X-ray-derived bond lengths with IR vibrational frequencies (e.g., C=O stretch ~1700 cm⁻¹) .

Q. What strategies are effective for studying the compound’s stability under varying pH, temperature, and solvent conditions?

- Methodology :

- Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (40–80°C) conditions.

- Stability-indicating assays : Use UPLC-PDA to quantify degradation products and identify degradation pathways (e.g., ester hydrolysis under basic conditions) .

Q. How can the biological activity of this compound be mechanistically explored in vitro?

- Methodology :

Enzyme inhibition assays : Test against COX-2 or CYP450 isoforms using fluorogenic substrates (e.g., resorufin-based probes).

Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination via nonlinear regression.

ROS detection : Employ DCFH-DA probes in macrophage models to assess antioxidant potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.